Bis(2-cyanoethyl) diisopropylphosphoramidite

Catalog No.
S675916
CAS No.
102690-88-0
M.F
C12H22N3O2P
M. Wt
271.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-cyanoethyl) diisopropylphosphoramidite

CAS Number

102690-88-0

Product Name

Bis(2-cyanoethyl) diisopropylphosphoramidite

IUPAC Name

3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C12H22N3O2P

Molecular Weight

271.30 g/mol

InChI

InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3

InChI Key

LDHWBEHZLFDXCU-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCC#N

Synonyms

Bis(2-cyanoethoxy)(diisopropylamino)phosphine, Bis(2-cyanoethoxy)-N,N-diisopropylaminophosphine;

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCC#N

Oligodeoxynucleotide Synthesis

Bis(2-cyanoethyl) diisopropylphosphoramidite (Bイス(2-シアノエチル)ジイソプロピルホスホラミデート, Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite), also known as phosphoramidite or amidite, is a key reagent in oligonucleotide synthesis. Oligonucleotides are short, single-stranded segments of DNA or RNA used in various scientific research applications, such as:

  • Gene sequencing and analysis
  • Polymerase chain reaction (PCR)
  • Development of gene therapies and diagnostics

Bイス(2-シアノエチル)ジイソプロピルホスホラミデート plays a crucial role in the process of building these oligonucleotides by acting as a phosphorylating agent. It introduces a phosphate group, the building block of nucleic acids, onto the growing oligonucleotide chain. This process is achieved through a series of chemical reactions known as solid-phase synthesis.

Advantages of Bイス(2-シアノエチル)ジイソプロピルホスホラミデート

Bイス(2-シアノエチル)ジイソプロピルホスホラミデート is widely used in oligonucleotide synthesis due to several advantages:

  • High coupling efficiency: It efficiently reacts with the growing oligonucleotide chain, minimizing the formation of undesired side products.
  • Stability: It is relatively stable under the reaction conditions used in solid-phase synthesis.
  • Scalability: The process can be easily scaled up to produce large quantities of oligonucleotides.

Bis(2-cyanoethyl) diisopropylphosphoramidite is a chemical compound with the molecular formula C12H22N3O2PC_{12}H_{22}N_{3}O_{2}P and a molecular weight of 271.30 g/mol. It is characterized by its light yellow to colorless oil appearance and is primarily used in organic synthesis as a phosphorylating agent. The compound is known for its role in the synthesis of oligonucleotides and other phosphoramide derivatives, making it significant in both research and pharmaceutical applications .

Bis(DCE) Diisopropylphosphoramidite does not have a direct mechanism of action in biological systems. Its role is as a building block for creating oligonucleotides, which can then interact with biological targets depending on their sequence.

Bis(DCE) Diisopropylphosphoramidite is considered a hazardous material. Here are some safety concerns:

  • Toxicity: May cause irritation or skin burns upon contact.
  • Flammability: Flammable liquid.
  • Reactivity: Reacts with water and moisture, releasing toxic fumes.
, particularly in the phosphorylation of alcohols and amines. The compound can undergo nucleophilic substitution reactions, where the cyanoethyl groups can be displaced under basic conditions, leading to the formation of phosphoramidates. Additionally, it can react with nucleophiles to form phosphoramidite derivatives, which are crucial intermediates in the synthesis of oligonucleotides .

The synthesis of bis(2-cyanoethyl) diisopropylphosphoramidite typically involves the reaction of diisopropylamine with phosphorus oxychloride to form a phosphoramidite intermediate. This intermediate is then treated with 2-cyanoethyl bromide to yield the final product. The reaction conditions generally require an inert atmosphere and low temperatures to prevent degradation .

Bis(2-cyanoethyl) diisopropylphosphoramidite is extensively used in:

  • Oligonucleotide Synthesis: It serves as a key reagent in the phosphitylation step during the solid-phase synthesis of oligonucleotides.
  • Pharmaceutical Development: Its ability to modify nucleic acids makes it valuable in drug design and development.
  • Biotechnology: The compound is utilized in various biotechnological applications, including gene therapy and molecular diagnostics .

Studies on bis(2-cyanoethyl) diisopropylphosphoramidite have focused on its interactions with biological macromolecules. Research indicates that it can form stable complexes with nucleic acids, enhancing their stability and efficacy in therapeutic applications. Additionally, its inhibitory effects on HIV suggest interactions at the molecular level that disrupt viral entry or replication mechanisms .

Similar Compounds: Comparison

Several compounds share structural similarities or functional roles with bis(2-cyanoethyl) diisopropylphosphoramidite. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Bis(2-cyanoethyl) methylphosphonatePhosphonateUsed primarily for DNA synthesis; less toxic.
Diisopropylaminoethyl phosphonamidatePhosphonamidateExhibits lower biological activity than bis(2-cyanoethyl) diisopropylphosphoramidite.
2-Cyanoethyl diisopropylphosphoramiditePhosphoramiditeSimilar phosphorylation properties but less stable.

Bis(2-cyanoethyl) diisopropylphosphoramidite stands out due to its high biological activity and effectiveness as a phosphorylating agent, making it particularly valuable in synthetic organic chemistry and pharmaceutical applications .

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

271.14496395 g/mol

Monoisotopic Mass

271.14496395 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H301+H311+H331 (95%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (95%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Bis(2-cyanoethyl)-N,N-diisopropyl phosphoramidite

Dates

Modify: 2023-08-15

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